molecular formula C14H10ClN3 B3024760 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole CAS No. 88032-10-4

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole

Cat. No.: B3024760
CAS No.: 88032-10-4
M. Wt: 255.7 g/mol
InChI Key: HKSDKHILVJHUEF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C14H10ClN3 and a molecular weight of 255.70 g/mol . This 1,2,4-triazole derivative serves as a valuable synthetic intermediate and privileged scaffold in medicinal and agrochemical research . The 1,2,4-triazole core is a key pharmacophore known to interact with biological receptors through hydrogen bonding and dipole interactions, contributing to the development of compounds with diverse biological activities . A primary research application of this compound and its structural analogs is in the investigation of novel antifungal agents . Triazole derivatives are known to function as sterol demethylation inhibitors (DMI), which act by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol in fungi . This mechanism is critical for disrupting fungal cell membrane integrity . Recent studies explore the design and synthesis of novel 1,2,4-triazole derivatives for evaluating their efficacy against various phytopathogenic fungi, highlighting the ongoing relevance of this chemical class in agricultural science . The compound is provided For Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(2-chlorophenyl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-13-9-5-4-8-12(13)14-17-16-10-18(14)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSDKHILVJHUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641051
Record name 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88032-10-4
Record name 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, highlighting findings from diverse studies and providing comprehensive data tables to illustrate its utility.

Chemical Properties and Structure

This compound is a triazole derivative characterized by its unique structural features that contribute to its biological activities. The presence of the chlorophenyl group enhances its lipophilicity, which is crucial for its interaction with biological targets.

Antifungal Activity

One of the primary applications of this compound is in antifungal therapy. Research has demonstrated that this compound exhibits potent antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal properties of several triazole derivatives, including this compound. The results indicated that this compound showed significant inhibition against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Compound NameMIC (µg/mL) against Candida albicansMIC (µg/mL) against Aspergillus fumigatus
This compound1632
Fluconazole816
Voriconazole48

Anticancer Properties

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

In a recent investigation published in Cancer Letters, the compound was tested against various cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased markers of apoptosis .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)15

Fungicide Development

The triazole class of compounds is widely used as fungicides in agriculture due to their ability to inhibit fungal sterol biosynthesis. This compound has been evaluated for its effectiveness as a fungicide.

Case Study: Agricultural Efficacy

A field trial published in Pest Management Science assessed the efficacy of this compound against Fusarium graminearum, a pathogen affecting cereal crops. The results showed that it significantly reduced disease incidence compared to untreated controls .

TreatmentDisease Incidence (%)
Control70
This compound (200 g/ha)30
Standard Fungicide20

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticonvulsant, the compound is believed to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels, thereby modulating neuronal excitability and reducing seizure activity . Additionally, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Structural Variations and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Key analogs and their characteristics are summarized below:

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazoles
Compound Name Substituents Key Properties/Activities Synthesis Method Reference
3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole 3-(2-ClPh), 4-Ph Antimicrobial (predicted), structural stability Cyclization of thiosemicarbazide
3,5-Bis(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole 3,5-(2-ClPh), 4-Ph Higher steric bulk, potential pesticidal use Not specified
4-(4-ClPh)-5-(4-NO2Ph)-3-Ph-4H-1,2,4-triazole 4-(4-ClPh), 5-(4-NO2Ph), 3-Ph Crystallographically characterized, stable Condensation and cyclization
5-(3-ClPh)-4-[(E)-dichlorobenzylidene]-triazole-3-thiol 3-ClPh, dichlorobenzylidene, thiol group Structural studies, hydrogen bonding Cyclization with NaHCO₃
3-(n-Heptylthio)-5-(4-MeOPh)-4-Ph-4H-1,2,4-triazole 3-(heptylthio), 5-(4-MeOPh), 4-Ph Cholinesterase inhibition (IC₅₀: 38.35 μM) S-Alkylation of triazole-thiols

Key Observations:

  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents enhance electrophilicity, improving interactions with enzymes like cholinesterases .
  • Thiol and Sulfanyl Moieties : Derivatives with sulfur-containing groups (e.g., thiol in , heptylthio in ) exhibit enhanced biological activity due to increased lipophilicity and hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility and Stability :
    • Sulfur-containing derivatives (e.g., thiols) exhibit lower aqueous solubility but improved membrane permeability .
    • Chlorophenyl-substituted triazoles demonstrate thermal stability up to 200°C, suitable for formulation .

Biological Activity

3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article delves into its antibacterial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Triazoles, including this compound, exhibit significant antibacterial activity primarily through their interaction with bacterial enzymes such as DNA gyrase. The structural features of triazoles allow them to mimic essential biological molecules, facilitating their binding to target sites in bacteria.

Research Findings

Numerous studies have reported the antibacterial efficacy of triazole derivatives against various Gram-positive and Gram-negative bacteria. For instance:

  • MIC Values : Several derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains like Staphylococcus aureus and Escherichia coli .
  • Comparative Studies : In comparative studies, certain derivatives demonstrated higher antibacterial activity than established antibiotics such as ciprofloxacin and levofloxacin .

Case Studies

  • Study on 4-Amino-1,2,4-Triazole Derivatives : A study synthesized various 4-amino-substituted triazoles and evaluated their antibacterial properties. One compound exhibited an MIC of 5 µg/mL against E. coli, comparable to ceftriaxone .
  • Inhibition of Biofilm Formation : Selected triazole derivatives were shown to inhibit biofilm formation in Haemophilus influenzae, indicating potential use in treating chronic infections where biofilms are prevalent .
CompoundMIC (µg/mL)Target Bacteria
This compound0.25 - 32S. aureus, E. coli
4-Amino derivative5E. coli
Ciprofloxacin~16S. aureus

Mechanism

The anti-inflammatory properties of triazoles are often linked to their ability to modulate cytokine production and inhibit inflammatory pathways. This makes them candidates for treating conditions characterized by excessive inflammation.

Research Findings

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives:

  • Cytokine Modulation : Compounds showed a significant reduction in TNF-α production in peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Case Studies

  • Cytokine Release Inhibition : In vitro assays demonstrated that certain triazole derivatives could decrease TNF-α levels by approximately 44–60% in stimulated PBMC cultures .
  • Comparative Efficacy : Compounds were compared with traditional non-steroidal anti-inflammatory drugs (NSAIDs) and showed comparable efficacy in reducing inflammation markers.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole derivatives?

  • Methodological Answer : The synthesis typically involves hydrazinolysis of carboxylic acid hydrazides followed by heterocyclization. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours yields triazole derivatives after cooling and crystallization (65% yield). Alkylation with haloalkanes in alcoholic media under basic conditions (e.g., KOH in 2-propanol) is also common .

Q. What spectroscopic techniques are used to confirm the structure of synthesized triazole derivatives?

  • Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 3.46 ppm for alkylthio-CH₂), IR (C-S and N-H stretches), and elemental analysis (C/H/N/S ratios). Thin-layer chromatography (TLC) and chromatographic mass spectrometry (GC-MS) verify purity and molecular ion peaks (e.g., MH⁺ at 472.4 for decylthio derivatives) .

Q. How is antimicrobial activity screened for triazole derivatives?

  • Methodological Answer : The serial dilution method is used against pathogens like Staphylococcus aureus and Candida albicans. Minimum inhibitory concentrations (MICs) are determined by broth microdilution, with activity correlated to alkyl chain length (e.g., decylthio substituents show MICs ≤ 12.5 µg/mL) .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of triazole derivatives?

  • Methodological Answer : Microwave systems (e.g., Milestone Flexi Wave) reduce reaction times and improve yields. For instance, heating 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with HCl in 1-propanol at 150°C for 45 minutes under 14.4 bar pressure achieves 73% yield for decylthio derivatives. Real-time monitoring via GC-MS ensures reaction completeness .

Q. What computational tools predict the bioactivity of triazole derivatives?

  • Methodological Answer : PASS On-line® software predicts biological activity profiles (e.g., antifungal targets), while molecular docking (AutoDock/Vina) identifies binding affinities to enzymes like tyrosinase or cytochrome P450. Docking scores correlate with experimental IC₅₀ values for compounds like 5-(4-chlorophenyl)-triazole derivatives .

Q. How does alkylthio chain length influence antimicrobial efficacy?

  • Methodological Answer : Longer chains (e.g., decylthio) enhance lipophilicity, improving membrane penetration. In 3-(2-bromophenyl)-5-(alkylthio) derivatives, antifungal activity against C. albicans increases from MIC 25 µg/mL (propylthio) to 6.25 µg/mL (decylthio). Hydrophobic interactions with ergosterol in fungal membranes are critical .

Q. How do crystallographic methods resolve structural ambiguities in triazole derivatives?

  • Methodological Answer : SHELXL refines X-ray diffraction data, resolving torsional angles and hydrogen bonding. For example, triazole-thione derivatives show planar heterocyclic cores with dihedral angles <5° between phenyl rings. Twinned data require TWIN/BASF commands in SHELX for accurate refinement .

Q. What strategies address contradictions in structure-activity relationships (SARs)?

  • Methodological Answer : Systematic substituent variation (e.g., alkylthio vs. arylthio) combined with multivariate analysis (e.g., PCA or QSAR models) isolates steric/electronic effects. For 3-(2-bromophenyl) derivatives, antifungal SARs show nonlinear relationships with chain length, requiring parabolic regression models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole
Reactant of Route 2
3-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole

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